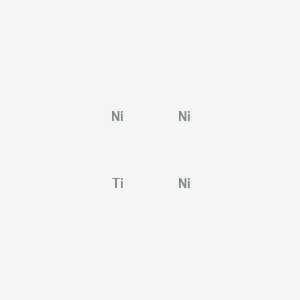
nickel;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Nickel titanium alloys are primarily produced through vacuum melting techniques to ensure high purity and uniform composition . Common methods include:
Vacuum Induction Melting (VIM): This process involves melting the raw materials in a vacuum to prevent contamination.
Vacuum Arc Remelting (VAR): This method further refines the alloy by remelting it under a vacuum or inert gas atmosphere.
Industrial Production Methods:
Thermo-Mechanical Processing: After initial melting, the alloy undergoes processes such as hot rolling, forging, and drawing to achieve the desired shape and mechanical properties.
Heat Treatment: Precise control over heating and cooling rates is crucial to tailor the alloy’s properties, including phase transformation temperatures.
Surface Treatment: Techniques like electropolishing, passivation, and coating are applied to enhance the surface properties for specific applications.
化学反応の分析
Nickel titanium undergoes various chemical reactions, including:
Oxidation: When exposed to air, nickel titanium forms a passive oxide layer that enhances its corrosion resistance.
Reduction: Nickel titanium can be reduced using hydrogen gas at high temperatures to remove the oxide layer.
Substitution: Nickel titanium can undergo substitution reactions with other metals to form ternary alloys, which can modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures.
Reducing Agents: Hydrogen gas or other reducing gases at high temperatures.
Substitution Reactions: Involving other metals such as hafnium or zirconium.
Major Products Formed:
Oxides: Nickel titanium oxide (NiTiO3) formed during oxidation.
Reduced Metal: Pure nickel titanium alloy after reduction.
Ternary Alloys: Nickel titanium hafnium (NiTiHf) or nickel titanium zirconium (NiTiZr) formed during substitution reactions.
科学的研究の応用
Nickel titanium has a wide range of applications in scientific research, including:
Biomedical Devices: Used in stents, guidewires, dental braces, and orthopedic implants due to its shape memory and superelastic properties
Aerospace and Defense: Utilized in actuators and couplings for its ability to withstand extreme environments and its lightweight nature.
Automotive Industry: Employed in actuators and sensors that require precise motion control and durability.
Robotics and Actuators: Ideal for robotic actuators and microelectromechanical systems (MEMS) due to its ability to undergo controlled shape changes.
作用機序
This transformation occurs between two different crystal phases: austenite and martensite . The shape memory effect is observed when the alloy is deformed at a lower temperature (martensite phase) and then heated above its transformation temperature to return to its original shape (austenite phase) . Superelasticity occurs when the alloy is deformed at a temperature above its transformation temperature and returns to its original shape upon removal of the external load .
類似化合物との比較
Nickel titanium is unique due to its combination of shape memory effect and superelasticity, which are not commonly found in other alloys . Similar compounds include:
Copper-Aluminum-Nickel Alloys: These alloys also exhibit shape memory properties but have different transformation temperatures and mechanical properties.
Iron-Manganese-Silicon Alloys: These alloys have shape memory effects but are less commonly used due to their lower transformation temperatures and less desirable mechanical properties.
Nickel-Titanium-Hafnium Alloys: These ternary alloys have enhanced properties compared to binary nickel titanium, such as higher transformation temperatures and improved mechanical properties.
特性
CAS番号 |
12035-74-4 |
|---|---|
分子式 |
Ni3Ti |
分子量 |
223.947 g/mol |
IUPAC名 |
nickel;titanium |
InChI |
InChI=1S/3Ni.Ti |
InChIキー |
WYUBZGSNDBKHJH-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ni].[Ni].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


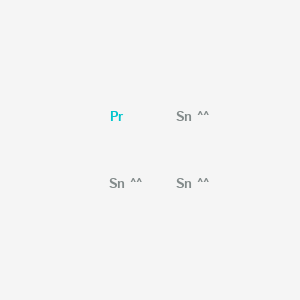
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
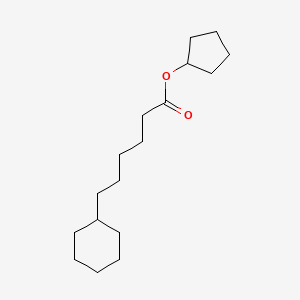
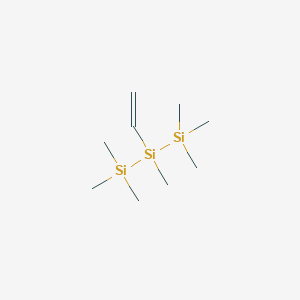


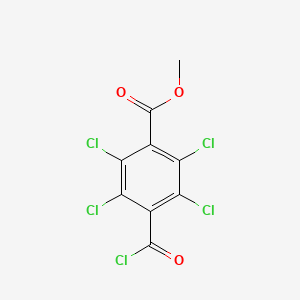
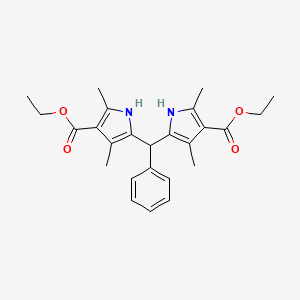
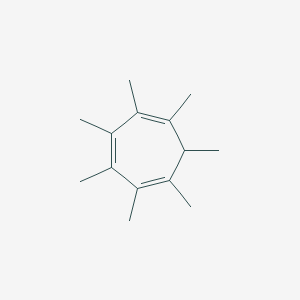
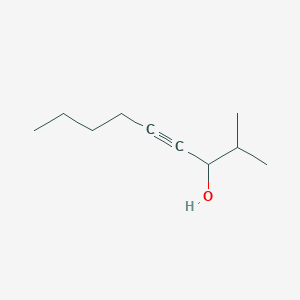
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)


